3-(4-chloro-1H-pyrazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid, also known by its IUPAC name (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-chlorophenyl)propanoic acid, is a synthetic organic compound with significant relevance in medicinal chemistry and pharmaceutical research. This compound possesses a molecular formula of C24H20ClN2O4 and a molecular weight of approximately 421.88 g/mol. It is characterized by the presence of a pyrazole ring, which is often associated with various biological activities, and a fluorenylmethoxycarbonyl group that serves as a protective moiety in peptide synthesis.
This compound falls under the category of amino acids and derivatives, specifically modified amino acids used in peptide synthesis and drug development. Its structural complexity makes it a valuable building block in the synthesis of biologically active molecules.
The synthesis of 3-(4-chloro-1H-pyrazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid typically involves several key steps:
These methods ensure high purity and yield of the desired compound while minimizing side reactions .
The molecular structure of 3-(4-chloro-1H-pyrazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid features a central propanoic acid backbone substituted with a pyrazole ring and a fluorenylmethoxycarbonyl group. The presence of the 4-chloro substituent on the pyrazole ring enhances its biological activity.
Key structural data include:
The compound can participate in various chemical reactions typical for amino acids and their derivatives:
These reactions highlight the versatility of this compound in organic synthesis and medicinal chemistry .
The mechanism of action for compounds like 3-(4-chloro-1H-pyrazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid typically involves interaction with specific biological targets such as enzymes or receptors. The pyrazole ring may facilitate binding to target proteins through hydrogen bonding and hydrophobic interactions, thereby influencing biochemical pathways relevant to therapeutic effects.
While specific data on the mechanism of action for this compound is limited, similar compounds have been shown to exhibit activity against various targets in pharmacological studies .
The physical properties of 3-(4-chloro-1H-pyrazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid include:
Chemical properties include:
These properties are crucial for handling and application in laboratory settings .
3-(4-chloro-1H-pyrazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid has several applications in scientific research:
The N-terminal protection of β-substituted alanine derivatives with 9-fluorenylmethoxycarbonyl (Fmoc) groups represents a foundational step in synthesizing the target compound. Fmoc chemistry provides critical advantages for this acid-sensitive pyrazole-functionalized amino acid, including orthogonal deprotection under mild basic conditions (e.g., piperidine in DMF) while preserving both the propanoic acid backbone and the chloro-substituted heterocycle [1] [4]. This strategy enables sequential peptide chain elongation without compromising the acid-labile pyrazole-chlorine bond, a limitation observed in tert-butoxycarbonyl (Boc) approaches. The steric bulk of the Fmoc group (C₂₁H₁₄) effectively shields the α-amino group during subsequent coupling reactions, suppressing racemization at the chiral center – a crucial consideration for biological applications requiring enantiomeric purity [7].
Table 1: Fmoc Protection Conditions for Pyrazole-Modified Alanine Derivatives
Amino Acid Precursor | Fmoc Reagent | Solvent System | Deprotection Agent | Yield (%) |
---|---|---|---|---|
3-(Pyrazol-1-yl)-L-alanine | Fmoc-OSu | DMF/H₂O (9:1) | 20% Piperidine/DMF | 92 |
3-(4-Chloro-1H-pyrazol-1-yl)-DL-alanine | Fmoc-Cl | THF/Na₂CO₃(aq) | DBU/DMF (2%) | 85 |
3-(3,5-Dichloro-1H-pyrazol-1-yl)alanine | Fmoc-N₃ | Acetone/H₂O | Morpholine/DCM (30%) | 78 |
The synthesis initiates with the regioselective alkylation of pyrazole nitrogen with bromoalanine derivatives, followed by Fmoc installation via Schotten-Baumann conditions. Nuclear magnetic resonance (NMR) studies confirm complete protection when the α-proton signal shifts from δ 3.85 ppm to δ 4.45 ppm in CDCl₃, indicating successful carbamate formation. Crucially, the electron-withdrawing Fmoc group marginally increases the acidity of the propanoic acid proton (pKₐ shift from 3.2 to 2.9), enhancing activation efficiency during backbone assembly [4] [7].
Regioselective C4-chlorination of 1H-pyrazole precursors constitutes a pivotal transformation in synthesizing the target compound. Electrophilic chlorination using N-chlorosuccinimide (NCS) in aprotic solvents (e.g., acetonitrile or ethyl acetate) achieves >95% selectivity for the 4-chloro isomer over the thermodynamically favored 5-chloro product, attributable to kinetic control under low-temperature conditions (-15°C to 0°C) [1] . This selectivity arises from the preferential protonation of pyrazole at N2, generating an electrophile-attracting positive charge distributed primarily across C4 (Mulliken charge: +0.32) rather than C5 (+0.18), as confirmed by density functional theory (DFT) calculations at the B3LYP/6-31G* level.
Table 2: Regioselectivity of Pyrazole Chlorination Under Varied Conditions
Reagent | Temperature (°C) | Solvent | 4-Cl:5-Cl Ratio | Reaction Time (h) | Yield (%) |
---|---|---|---|---|---|
NCS | -15 | CH₃CN | 98:2 | 2 | 91 |
SO₂Cl₂ | 25 | DCM | 65:35 | 0.5 | 88 |
Cl₂ | -30 | EtOAc | 95:5 | 1.5 | 82 |
Post-chlorination, the electron-deficient pyrazole ring (Hammett σₚ value: +0.78 for 4-Cl substituent) moderately reduces nucleophilicity at C1-nitrogen, decreasing its alkylation rate with β-bromoalanine by 40% compared to non-chlorinated analogs. This electronic modulation necessitates optimized coupling conditions (e.g., elevated temperature at 50°C or cesium carbonate activation) to achieve quantitative N-alkylation without racemization [1]. Mechanistic studies reveal chlorine’s profound influence on the heterocycle’s π-electron distribution, increasing dipole moment from 1.98 D (unsubstituted pyrazole) to 2.85 D, thereby enhancing solubility in polar aprotic solvents essential for peptide synthesis .
The target compound’s incorporation into peptide chains demonstrates divergent efficiency in solid-phase peptide synthesis (SPPS) versus solution-phase methodologies. SPPS employing Wang resin (loading: 0.7–1.0 mmol/g) achieves 98% coupling efficiency per cycle when using DIC/Oxyma Pure (0.3 M in DMF) as activators, attributable to pseudo-first-order kinetics driven by reactant excess [4] [10]. In contrast, solution-phase coupling requires stoichiometric precision (1.05–1.10 equiv) to minimize dimerization, yielding 15–20% lower dipeptide yields due to competing hydrolysis.
Table 3: Comparative Analysis of Backbone Incorporation Methodologies
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
---|---|---|
Coupling Reagent | DIC/Oxyma Pure | DCC/HOBt |
Solvent | DMF | DCM/THF (1:1) |
Temperature | 25°C | 0°C → 25°C |
Reaction Time | 30 min | 12–24 h |
Typical Yield per Cycle | >98% | 75–85% |
Impurity Profile | <2% deletion peptides | 8–12% symmetrical anhydrides |
Scale Limitations | <0.5 mmol | >100 mmol feasible |
Critically, SPPS enables real-time monitoring via Kaiser ninhydrin tests, allowing immediate recoupling if incomplete reactions are detected. However, the steric bulk of the 4-chloropyrazole moiety necessitates extended coupling times (45–60 min) compared to phenylalanine derivatives (20 min) under identical conditions. Solution-phase synthesis, though lower-yielding, facilitates C-terminal functionalization before backbone assembly – a decisive advantage for synthesizing ester prodrug derivatives. Both methods show negligible (<0.5%) epimerization when coupling L-configuration building blocks to sterically unhindered amino acids like glycine, as confirmed by chiral HPLC analysis [4] [10].
The carboxylic acid activation of 3-(4-chloro-1H-pyrazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid requires judicious reagent selection to balance reactivity, racemization suppression, and compatibility with the electron-deficient heterocycle. Comparative studies reveal phosphonium (PyBOP) and uronium (HBTU) reagents induce significant racemization (8–12% D-isomer) due to base-mediated epimerization during activation, whereas carbodiimide-based systems (DIC/Oxyma) limit enantiomeric degradation to <1% at 0°C [4]. This superiority stems from Oxyma’s dual role: nucleophilic catalyst accelerating O-acylisourea formation and radical scavenger preventing racemization through oxidation pathways.
Table 4: Coupling Reagent Performance Metrics for Propanoic Acid Activation
Coupling System | Equiv | Additive | Solvent | Reaction Time (min) | Yield (%) | Racemization (%) |
---|---|---|---|---|---|---|
HBTU/HOAt | 1.5 | DIPEA | DMF | 20 | 95 | 8.2 |
PyBOP | 1.2 | NMM | DCM | 15 | 92 | 12.5 |
DIC/Oxyma Pure | 1.0 | None | NMP | 30 | 98 | 0.4 |
T3P/DIPEA | 2.0 | DIPEA | EtOAc | 10 | 89 | 1.8 |
DCC/HOSu | 1.5 | None | THF | 120 | 75 | 0.9 |
Notably, the 4-chloro substituent diminishes pyrazole nucleophilicity (pKₐH = -3.2 vs. -0.5 for unsubstituted pyrazole), eliminating undesired O→N acyl transfer during activation – a common side reaction (5–15%) in histidine-like analogs. Infrared spectroscopy confirms exclusive C-terminal activation via carbonyl stretch shift from 1715 cm⁻¹ (acid) to 1815 cm⁻¹ (acylisourea) without competitive imidazolide formation (expected at 1690 cm⁻¹). Optimal conditions employ 1.0 equiv DIC with 1.1 equiv Oxyma Pure in N-methylpyrrolidone (NMP), enabling complete conversion within 30 minutes at 25°C while maintaining >99% enantiomeric integrity [4] [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1